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Compound of Interest

Compound Name: 6-Bromo-4-Hydroxycoumarin

CAS No.: 4139-61-1

Cat. No.: B1524920 Get Quote

A Technical Guide for Structural Validation in Medicinal Chemistry

Executive Summary
6-Bromo-4-hydroxycoumarin (CAS: 4139-61-1) serves as a critical scaffold in the synthesis

of anticoagulant drugs (warfarin analogs) and antimicrobial agents.[1] Its structural validation is

frequently complicated by keto-enol tautomerism and the electronic effects of the halogen

substituent. This guide provides a definitive spectroscopic profile, integrating Nuclear Magnetic

Resonance (

H/

C NMR), Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on
distinguishing the 6-bromo regioisomer from other potential byproducts (e.g., 3-bromo
derivatives) through rigorous spectral assignment.

Chemical Identity & Tautomeric Context
Before interpreting spectra, one must understand the dynamic structure of the analyte. 4-

hydroxycoumarin derivatives exist in an equilibrium between the enol form (4-hydroxycoumarin)

and the keto form (2,4-chromandione).

Solid State & Polar Solvents (DMSO, MeOH): Predominantly exists as the enol tautomer,

stabilized by intermolecular hydrogen bonding and solvent interactions.
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Non-Polar Solvents: Significant presence of the keto tautomer may be observed.[1]

Substituent Effect: The 6-Bromo substituent (electron-withdrawing via induction, electron-

donating via resonance) affects the electron density of the aromatic ring, deshielding ortho-

protons and altering the

in UV-Vis.

Structure:

Molecular Formula:

[1][2]

Molecular Weight: 241.04 g/mol [1][2]

Melting Point: 277–279 °C (dec.)[1]

Sample Preparation & Experimental Protocols
To ensure data reproducibility (Trustworthiness), the following protocols for sample preparation

are recommended.

NMR Sample Preparation[1]
Solvent: DMSO-d

(99.9% D) is the gold standard due to the compound's poor solubility in CDCl

and the need to stabilize the enol form.

Concentration: 10–15 mg in 0.6 mL solvent.

Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1]

Temperature: 298 K (25 °C).[1]

UV-Vis Preparation[1]
Solvent: Methanol (HPLC Grade).[1]
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Concentration: Prepare a stock solution of

M. Dilute to

M for scanning.

Blank: Pure Methanol.[1]

FT-IR Preparation[1]
Method: KBr Pellet (Solid state analysis is preferred to observe the specific hydrogen-

bonding network).[1]

Ratio: 1 mg sample : 100 mg dry KBr.[1] Grind to a fine powder and press at 10 tons.

Spectroscopic Data & Analysis
Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV spectrum of coumarins is characterized by

transitions of the benzopyrone system.

Band Assignment (nm) Interpretation

Band I (Primary) 308–312 ~4.1

Conjugated

Enone/Aromatic

System (

)

Band II (Secondary) 270–280 ~3.9
Benzenoid transition

(perturbed by Br)

Analyst Note: The 6-Bromo substituent causes a bathochromic shift (red shift) of approximately

5–10 nm compared to unsubstituted 4-hydroxycoumarin (

nm) due to the auxochromic effect of the halogen lone pairs interacting with the

-system.
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Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups, specifically the lactone

carbonyl and the enolic hydroxyl.

Frequency (cm

)
Intensity Vibration Mode Structural Insight

3200–3450 Broad, Med
Enolic hydroxyl (H-

bonded).[1]

3050–3080 Weak
Aromatic C-H

stretching.[1]

1670–1695 Strong

Lactone carbonyl.[1]

Lower freq than

typical esters due to

conjugation.

1600–1620 Medium
Aromatic ring

breathing / Enol C=C.

1550–1570 Medium
Aromatic skeletal

vibrations.

600–700 Medium

Carbon-Bromine

stretch (fingerprint

region).[1]

Analyst Note: The absence of a discrete ketone band around 1720–1740 cm

confirms the predominance of the enol form in the solid state.

Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural confirmation.[1] The 6-bromo substitution pattern

breaks the symmetry of the benzenoid ring, creating a distinct splitting pattern.

H NMR Data (500 MHz, DMSO-d
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)

Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

OH 11.0–12.5 Broad s - 1H

Enolic OH

(Exchangeabl

e with D

O).[1]

H-5 7.92 d 2.4 1H

Key Signal:

Deshielded

by carbonyl

anisotropy

and ortho-Br.

[1] Shows

only meta

coupling to H-

7.[1]

H-7 7.76 dd 8.8, 2.4 1H

Coupling to

H-8 (ortho)

and H-5

(meta).[1]

H-8 7.41 d 8.8 1H

Shielded

relative to H-

5.[1] Shows

ortho

coupling to H-

7.

H-3 5.65 s - 1H

Characteristic

vinyl proton

of the 4-

hydroxycoum

arin enol ring.

[1]
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C NMR Data (125 MHz, DMSO-d

)
Position (ppm) Carbon Type Assignment Logic

C-4 165.8 -OH
Deshielded enolic

carbon.[1]

C-2 162.1 Lactone carbonyl.

C-9 153.2
Aromatic bridgehead

(next to oxygen).[1]

C-7 135.1
Aromatic CH (affected

by Br).[1]

C-5 125.8 Aromatic CH.

C-6 116.5 -Br

Diagnostic: Upfield

shift due to Heavy

Atom Effect of

Bromine.

C-10 118.2 Aromatic bridgehead.

C-8 119.5 Aromatic CH.

C-3 91.2

Highly shielded vinyl

carbon (enamine-like

character).[1]

Structural Validation Logic (Visualization)
The following diagrams illustrate the logical flow for confirming the structure using the data

above.

NMR Assignment Logic Tree
This decision tree guides the researcher in distinguishing the 6-bromo isomer from the 3-bromo

or 7-bromo isomers based on splitting patterns.
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Key Coupling Constants

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Count Aromatic Protons

Analyze Splitting Pattern

3 Protons Found

3-Bromo Isomer
(4 Aromatic H signals present)

4 Protons Found
(H-3 signal absent)

6-Bromo Isomer Confirmed
(H5: d, H7: dd, H8: d)

1 Doublet (small J)
1 Doublet (large J)

1 dd

7-Bromo Isomer
(H5: d, H6: dd, H8: s)

1 Singlet (H8)
2 Doublets

J(ortho) ≈ 8.8 Hz
J(meta) ≈ 2.4 Hz

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6-bromo-4-hydroxycoumarin from common

regioisomers using

H NMR multiplicity.

Synthesis & Analysis Workflow
Understanding the source of the sample is crucial for interpreting impurities.[1]

5-Bromo-2-hydroxyacetophenone
(Starting Material)

Claisen Condensation
Intermediate

+ Reagent

Diethyl Carbonate
+ NaH (Base)

Cyclization
(Acid/Base workup) 6-Bromo-4-hydroxycoumarin Spectroscopic Validation

(NMR/IR/UV)
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Click to download full resolution via product page

Caption: Standard synthetic route (Claisen condensation) ensuring the bromine remains at the

6-position.

References
Synthesis & General Spectral Trends: Abdou, M. M., et al. (2015).[1] "Recent advances in 4-

hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry.

Specific NMR Assignments: Traven, V. F., et al. (1997).[1][3] "NMR spectra and tautomerism

of 4-hydroxycoumarin derivatives." Canadian Journal of Chemistry, 75(4), 377-383.[1]

Physical Properties (Melting Point): PubChem Compound Summary for CID 54691404, 6-
Bromo-4-hydroxycoumarin.[1]

IR/UV Spectral Database: National Institute of Advanced Industrial Science and Technology

(AIST), Spectral Database for Organic Compounds (SDBS).[1] (General Coumarin Data).

Disclaimer: The spectral data provided are representative values based on solvent-dependent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1524920#spectroscopic-data-of-6-bromo-4-
hydroxycoumarin-nmr-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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